Salvianolic acid C
Overview
Description
Salvianolic acid C is a potent antioxidant and has been found to exhibit strong inhibitory activity against Xanthine Oxidase (XOD) . It is a noncompetitive Cytochrome P4502C8 (CYP2C8) inhibitor and a moderate mixed inhibitor of Cytochrome P45022J2 (CYP2J2), with Kis of 4.82 μM and 5.75 μM for CYP2C8 and CYP2J2, respectively .
Synthesis Analysis
The total synthesis of a methylated analogue of (+)-Salvianolic acid C has been achieved . Key aspects of the synthetic route include an economical Cu (I) acetylide coupling, unique carboxyl activation conditions via microwave irradiation, and a novel lipase catalysed kinetic resolution of a racemic mixture of secondary alcohol Danshensu .Molecular Structure Analysis
Salvianolic acids, especially salvianolic acid A (Sal A) and salvianolic acid B (Sal B), have been found to have potent anti-oxidative capabilities due to their polyphenolic structure . The molecular formula of Salvianolic acid C is C26H20O10 .Chemical Reactions Analysis
Salvianolic acid C and its impurities have similar physical and chemical properties, as well as strong reducibility . They are difficult to prepare and purify .Physical And Chemical Properties Analysis
Salvianolic acid C is a water-soluble ingredient in Danshen . It has various biological activities . The molecular formula of Salvianolic acid C is C26H20O10 .Scientific Research Applications
1. Protection against Cisplatin-Induced Acute Kidney Injury
- Application : SalC has been shown to protect against cisplatin-induced acute kidney injury (AKI) in mouse models .
- Method : SalC was administered intraperitoneally in mice for 10 consecutive days, and then cisplatin was administered intraperitoneally on day 7 to establish a nephrotoxicity mouse model .
- Results : SalC mitigated renal histological changes, blood creatinine (CRE) and blood urea nitrogen (BUN) production, and the levels of inflammatory mediators in the cisplatin-induced AKI . Furthermore, malondialdehyde (MDA) levels were reduced and glutathione (GSH) was increased after intraperitoneal injection (i.p.) administration of SalC .
2. Attenuation of Cerebral Ischemic Injury
- Application : SalC has demonstrated therapeutic potential in the recovery phase of ischemic stroke .
- Method : The potential mechanism of action of SalC during the early phase of ischemic stroke was examined using network pharmacology strategies and RNA sequencing analysis .
- Results : SalC treatment significantly reduced infarct volume, improved neurological deficits, and reversed pathological changes in the mouse model of transient middle cerebral artery occlusion (tMCAO) .
3. Potential Use for COVID-19 Therapies
Safety And Hazards
Future Directions
Salvianolic acids, including Salvianolic acid C, have been found to have a good effect on the alleviation of fibrosis disease and the treatment of cancer . They promote the apoptosis of cancer cells and inhibit cancer-associated epithelial-mesenchymal transition processes . These perspectives on the therapeutic potential of salvianolic acids highlight the importance of these compounds, which could be the novel and attractive drugs for fibrosis disease and cancer .
properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJWPRRNLSHTRY-VURDRKPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341785 | |
Record name | Salvianolic acid C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salvianolic acid C | |
CAS RN |
115841-09-3 | |
Record name | Salvianolic acid C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115841093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salvianolic acid C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101341785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALVIANOLIC ACID C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I16H9Z53ZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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